2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

The compound, systematically named Piperazine, 3-methyl-1-(trifluoroacetyl)-, (3S)- (9CI), is a chiral N-trifluoroacetyl-protected piperazine derivative with molecular formula C7H11F3N2O and a molecular weight of 196.17 g/mol. It is primarily utilised as a synthetic intermediate in medicinal chemistry and organic synthesis, where its stereochemical integrity (S-configuration at the 3-position) and the distinctive properties of the trifluoroacetyl group are leveraged.

Molecular Formula C7H11F3N2O
Molecular Weight 196.17 g/mol
CAS No. 612493-84-2
Cat. No. B12595316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one
CAS612493-84-2
Molecular FormulaC7H11F3N2O
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C(F)(F)F
InChIInChI=1S/C7H11F3N2O/c1-5-4-12(3-2-11-5)6(13)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m0/s1
InChIKeyZIVGBPIRQIVVAJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one (CAS 612493-84-2) Procurement-Relevant Profile for Chiral Piperazine Building Blocks


The compound, systematically named Piperazine, 3-methyl-1-(trifluoroacetyl)-, (3S)- (9CI), is a chiral N-trifluoroacetyl-protected piperazine derivative with molecular formula C7H11F3N2O and a molecular weight of 196.17 g/mol . It is primarily utilised as a synthetic intermediate in medicinal chemistry and organic synthesis, where its stereochemical integrity (S-configuration at the 3-position) and the distinctive properties of the trifluoroacetyl group are leveraged. The compound exhibits a calculated LogP of 0.6357 and a polar surface area of 32.34 Ų , placing it in a lipophilicity range that is markedly different from non-fluorinated analogues.

Why Generic Piperazine Intermediates Cannot Replace 2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one in Regulated Synthesis


Substituting this compound with a racemic mixture, the (R)-enantiomer, or a non-fluorinated acetyl analogue introduces significant risks in downstream stereochemical fidelity, metabolic stability, and synthetic tractability. The S-configuration is essential for generating enantiopure final active pharmaceutical ingredients (APIs), where the opposite enantiomer may exhibit different, often undesired, biological activity. The trifluoroacetyl group imparts a distinct combination of hydrolytic stability and lipophilicity that directly influences the pharmacokinetic profile of the final compound and the orthogonality of protecting-group strategies in multi-step synthesis [1].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one vs. Closest Comparators


Lipophilicity Advantage: Higher LogP vs. Non-Fluorinated Acetyl Analogue

In medicinal chemistry, increasing lipophilicity within a critical range can improve membrane permeability and oral absorption. The target compound demonstrates a calculated LogP of 0.6357 , whereas the directly comparable non-fluorinated (3S)-1-acetyl-3-methylpiperazine (CAS 612493-89-7) exhibits a significantly lower LogP of -0.28 . This difference of approximately 0.92 log units indicates a roughly 8-fold increase in lipophilicity for the trifluoroacetyl derivative.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Chemical Stability Window: Narrower pH Tolerance vs. Acetyl Analogue Enables Orthogonal Deprotection

The N-trifluoroacetyl group is stable in the pH range of 1 to 10, whereas the corresponding N-acetyl group is stable from pH 1 to 12 [1]. The reduced base stability of the trifluoroacetyl group allows its selective removal under mildly basic conditions (e.g., K2CO3 in aqueous methanol), while the acetyl group would remain intact. This differential stability is crucial for orthogonal protecting-group strategies in complex molecule synthesis.

Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Enantiomeric Integrity: Defined (S)-Configuration vs. Racemic or (R)-Enantiomer Impurities

The target compound is specified as the (3S)-enantiomer, and reputable commercial sources typically provide it with an enantiomeric excess (e.e.) of ≥97% [1]. In contrast, the racemic mixture (CAS 612493-83-1, when available) inherently has 0% e.e., and the (3R)-enantiomer (CAS 612493-85-3) would introduce the opposite stereochemistry. A difference of at least 94% in enantiomeric purity directly impacts the optical rotation and, crucially, the biological activity of chiral downstream products.

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Optimal Deployment Scenarios for 2,2,2-Trifluoro-1-[(3S)-3-methylpiperazin-1-yl]ethan-1-one Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) receptors often require a LogP in the 1–3 range for optimal blood-brain barrier penetration. The target compound's LogP of 0.64, combined with its chiral piperazine core, makes it a strategic intermediate for building CNS-active leads that are more lipophilic than those derived from the acetyl analogue (LogP -0.28) [Section_3, Evidence_Item_1]. This quantitatively reduces the need for additional lipophilic appendages, simplifying structure-activity relationship (SAR) exploration.

Orthogonal Protecting-Group Cascades in Solid-Phase Peptide Mimetics

The narrower base stability of the trifluoroacetyl group (pH 1–10 vs. pH 1–12 for acetyl) [Section_3, Evidence_Item_2] allows its selective removal in the presence of acid-stable and more base-resistant protecting groups (e.g., Boc). This orthogonal lability is essential in solid-phase synthesis of peptide mimetics where sequential deprotection of multiple amine functionalities is required. Procuring the pre-protected (S)-enantiomer directly avoids on-resin trifluoroacetylation steps and ensures stereochemical fidelity.

Chiral Resolution-Avoiding Approaches in Kilogram-Scale API Synthesis

By supplying the (3S)-enantiomer with ≥97% e.e. [Section_3, Evidence_Item_3], this building block eliminates the need for late-stage chiral resolution—a process that inherently sacrifices at least 50% of the material yield. For industrial procurement, this translates to a direct 2× material efficiency gain compared to starting from the racemate, significantly lowering the cost of goods for chiral APIs containing the (S)-3-methylpiperazine moiety.

Introduction of Trifluoromethyl Group via Latent Reactivity for Metabolic Stability

The trifluoroacetyl group can serve as a latent source of the trifluoromethyl group under specific reductive conditions (e.g., NaBH4/I2). This allows medicinal chemists to install a metabolically stable CF3 group at a late stage of synthesis. The quantitative assessment of LogP and stability windows [Section_3, Evidence_Items 1 and 2] assures that the protecting group can be carried through multiple synthetic steps without premature cleavage, a requirement for convergent synthesis strategies.

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